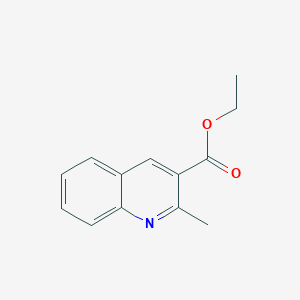

Ethyl 2-methylquinoline-3-carboxylate

Description

Overview of Quinoline (B57606) Derivatives in Medicinal Chemistry

The quinoline ring system is a prominent structural motif in the field of medicinal chemistry, recognized for its presence in a wide array of pharmacologically active molecules. orientjchem.org

The quinoline scaffold is considered a "privileged structure" in drug design and development. nih.govtandfonline.com This designation is due to its ability to bind to a variety of biological targets, thereby exhibiting a broad spectrum of biological activities. nih.gov The versatility of the quinoline ring allows for the generation of a large number of structurally diverse derivatives through various synthetic methods. researchgate.netnih.gov This synthetic accessibility enables chemists to modify the scaffold by introducing different functional groups at various positions, which can fine-tune the compound's pharmacokinetic and pharmacodynamic properties. researchgate.nettandfonline.com The planarity of the aromatic ring system also allows for interactions with biological macromolecules like DNA and proteins through mechanisms such as intercalation and pi-stacking. researchgate.net For these reasons, the quinoline moiety is an easily accessible and well-understood scaffold for designing new drugs and holds a strong position in modern medicinal chemistry. nih.govtandfonline.com

The diverse chemical structures of quinoline derivatives have led to their investigation and development for a multitude of therapeutic purposes. orientjchem.org Historically and currently, they are vital as antimalarial agents, with quinine (B1679958) being a classic example. nih.gov Beyond this, the quinoline core is integral to drugs with a wide range of pharmacological effects, including:

Anticancer: Many quinoline-based compounds have been developed as anticancer agents, functioning as topoisomerase and kinase inhibitors. nih.govtandfonline.com

Antibacterial: The fluoroquinolones, such as ciprofloxacin, are a major class of antibiotics based on the quinoline structure. nih.gov

Anti-inflammatory: Certain derivatives have been designed to target enzymes like Cyclooxygenase (COX) and other mediators of inflammation. nih.gov

Antiviral: Research has explored quinoline compounds for their activity against various viruses. nih.govbenthamdirect.com

Antitubercular: Bedaquiline is a notable quinoline-based drug used for treating tuberculosis. nih.gov

Antiparasitic: Their application extends to other parasitic infections beyond malaria, including leishmaniasis. nih.govbenthamdirect.com

Neurodegenerative Diseases: Some derivatives have been investigated for potential use in treating conditions like Alzheimer's disease. nih.govbenthamdirect.com

Nomenclature and Chemical Identification of Ethyl 2-methylquinoline-3-carboxylate

The formal naming of this compound follows the systematic rules of chemical nomenclature. The name is derived from its structure as an ester of 2-methylquinoline-3-carboxylic acid. The "ethyl" part of the name indicates the alkyl group that has replaced the acidic hydrogen of the carboxylic acid to form the ester. The "2-methylquinoline-3-carboxylate" part specifies the parent acid, where the quinoline ring is substituted with a methyl group at the second position and the carboxylate group at the third.

Below is a table detailing key chemical identifiers for this compound.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 15785-08-7 guidechem.com |

| Molecular Formula | C13H13NO2 rdchemicals.com |

| Molecular Weight | 215.25 g/mol rdchemicals.com |

| Synonyms | 2-Methyl-quinoline-3-carboxylic acid ethyl ester, ethyl 2-methyl-3-quinolinecarboxylate rdchemicals.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)11-8-10-6-4-5-7-12(10)14-9(11)2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBPJEDOCJXVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349443 | |

| Record name | Ethyl 2-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15785-08-7 | |

| Record name | Ethyl 2-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylquinoline-3-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Reactivity

Mechanistic Pathways in Quinoline (B57606) Synthesis

The construction of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with numerous named reactions and modern catalytic methods developed for this purpose. These syntheses, such as the Combes, Doebner-von Miller, and Friedländer reactions, share common mechanistic features like condensation and cyclization, but can differ in the specifics of bond formation and the nature of the intermediates involved. iipseries.orgrsc.orgresearchgate.net

While many classic quinoline syntheses are described by polar, ionic mechanisms, modern methods have introduced pathways involving electron transfer steps. For instance, the mechanism for the nickel-catalyzed C-2 amination of quinoline N-oxide involves a proton-coupled electron transfer between morpholine (B109124) and a silver carbonate oxidant. rsc.org This generates a nitrogen radical that participates in the formation of the new C-N bond. rsc.org

Another relevant process is triplet-triplet energy transfer (EnT), which enables dearomative cycloaddition reactions of quinolines under photochemical conditions. rsc.org In the context of the Doebner reaction, the mechanism is believed to involve a dihydroquinoline intermediate that acts as a hydride transfer reagent to reduce an imine, a key step in the catalytic cycle. thieme-connect.com

Cyclization is the pivotal step in forming the bicyclic quinoline system. The specific nature of this step varies significantly with the chosen synthetic method.

Palladium-Catalyzed Oxidative Cyclization : In one modern approach, an aryl allyl alcohol is oxidized by a palladium catalyst to an α,β-unsaturated aldehyde. This aldehyde then condenses with an aniline (B41778) to form an imine, which undergoes a palladium-mediated oxidative cyclization to yield the quinoline ring. mdpi.com

Electrophilic Cyclization : An alternative strategy involves the intramolecular cyclization of a substrate like 1-azido-2-(2-propynyl)benzene. acs.org Coordination of the alkyne's triple bond to an electrophile (e.g., I+, AuCl3) generates a reactive intermediate that is attacked by the nitrogen atom of the azide (B81097) group, leading to the formation of the quinoline ring. acs.org

Iodine-Mediated Desulfurative Cyclization : This one-pot approach involves the reaction of o-aminothiophenol with a 1,3-ynone. rsc.org The proposed mechanism involves a Michael addition and a cyclization-condensation to form a 1,5-benzothiazepine (B1259763) intermediate. rsc.org Subsequent treatment with iodine mediates a desulfurization process, where iodine coordinates to the sulfur atom, facilitating C-S bond cleavage and the final intramolecular cycloaddition to form the quinoline framework. rsc.org

Classic Cyclodehydration : In traditional methods like the Combes synthesis, an enamine is formed from the condensation of an aniline with a β-dicarbonyl compound. youtube.com This enamine then undergoes an acid-catalyzed cyclodehydration to furnish the quinoline product. youtube.com

The table below summarizes key features of different cyclization mechanisms.

Table 1: Comparison of Cyclization Mechanisms in Quinoline Synthesis

| Mechanism Type | Key Reagents/Catalysts | Key Intermediate | Driving Force |

|---|---|---|---|

| Palladium-Catalyzed Oxidative Cyclization | Pd catalyst, O₂ | Imine | Oxidative aromatization |

| Electrophilic Cyclization | I₂, Br₂, AuCl₃ | Alkyne-electrophile complex | Intramolecular nucleophilic attack |

| Iodine-Mediated Desulfurative Cyclization | I₂, Zirconocene complex | 1,5-Benzothiazepine | C-S bond cleavage, aromatization |

| Combes Synthesis (Cyclodehydration) | H₂SO₄ | Enamine | Acid catalysis, loss of water |

Reactivity of Ethyl 2-methylquinoline-3-carboxylate Functional Groups

The chemical behavior of this compound is a composite of the reactivity of its distinct functional groups.

The ethyl carboxylate group at the 3-position is a typical ester and is susceptible to nucleophilic acyl substitution. While specific studies on this compound are specialized, the reactivity can be inferred from analogous compounds like ethyl coumarin-3-carboxylate. acgpubs.org

Common reactions include:

Amidation : Reaction with primary amines can convert the ester into the corresponding amide. acgpubs.org

Hydrolysis : Treatment with aqueous acid or base will hydrolyze the ester to the corresponding 2-methylquinoline-3-carboxylic acid. researchgate.net

Transesterification : Reaction with another alcohol in the presence of an acid or base catalyst can exchange the ethyl group for a different alkyl group.

The nitrogen atom in the quinoline ring is a weak tertiary base (pKa of quinoline is ~4.9) and can be protonated by strong acids. researchgate.net Its lone pair of electrons allows it to act as a ligand, coordinating to Lewis acids and metal catalysts. For example, n-butyl lithium has been shown to coordinate to the quinoline nitrogen, which can direct subsequent deprotonation events at other sites on the molecule. shahucollegelatur.org.in The nitrogen can also be oxidized to an N-oxide, a transformation that significantly alters the reactivity of the heterocyclic ring, often directing functionalization to the C2 and C8 positions. rsc.org

The methyl group at the 2-position of the quinoline ring exhibits significant reactivity due to the acidifying effect of the adjacent heterocyclic nitrogen. The C-H bonds of this methyl group are acidic enough to be deprotonated by a suitable base. shahucollegelatur.org.in This generates a carbanionic intermediate that can react with various electrophiles, most notably aldehydes, in condensation reactions. shahucollegelatur.org.in

A key reaction demonstrating this reactivity is the direct olefination of 2-methylquinoline (B7769805) derivatives with aromatic aldehydes. nih.gov This Knoevenagel-type condensation, often facilitated by a deep eutectic solvent, proceeds by deprotonation of the methyl group, followed by nucleophilic attack on the aldehyde carbonyl group and subsequent dehydration to form a styryl-substituted quinoline. nih.gov This transformation highlights the synthetic utility of the "active" methyl group in C-C bond formation. shahucollegelatur.org.innih.gov

The table below outlines the characteristic reactions of each functional group.

Table 2: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reactivity | Reagents | Products |

|---|---|---|---|

| Ester Moiety | Nucleophilic Acyl Substitution | Amines, H₂O/H⁺ or OH⁻ | Amides, Carboxylic Acids |

| Quinoline Nitrogen | Basicity / Ligand Coordination | Strong Acids, Lewis Acids (e.g., n-BuLi) | Quinolinium Salts, Coordinated Complexes |

| Methyl Group | C-H Acidity / Condensation | Base, Aromatic Aldehydes | Styryl derivatives |

Stereochemical Considerations in Reactions

Currently, there is a notable scarcity of dedicated research on the stereochemical aspects of reactions directly involving this compound. The majority of available studies focus on aspects such as synthesis, functionalization, and biological activity without delving into the specific stereochemical outcomes of its reactions.

However, relevant research into closely related derivatives offers some insight into potential stereochemical considerations. For instance, in the synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates, which are derivatives of this compound, a deep eutectic solvent (DES) composed of 1,3-dimethylurea (B165225) (DMU) and the chiral molecule L-(+)-tartaric acid (LTA) has been utilized. nih.gov While the primary role of this chiral medium in the reported synthesis is to act as an environmentally benign and reusable catalyst and solvent, the use of a chiral component like L-(+)-tartaric acid is a common strategy in asymmetric synthesis to influence the stereochemical pathway of a reaction. nih.gov

In this specific olefination reaction, the focus was on achieving the (E)-isomer of the styryl double bond, which relates to geometric isomerism rather than enantioselectivity. nih.gov Nevertheless, the use of a chiral solvent system suggests a potential avenue for controlling stereochemistry in reactions involving the this compound scaffold. Future research could explore whether such chiral environments can induce enantioselectivity in reactions that generate new stereocenters on the quinoline ring or its substituents.

Below is a table summarizing the components of the chiral deep eutectic solvent used in the synthesis of a derivative of this compound.

| Component | Role | Chirality |

| 1,3-dimethylurea (DMU) | Hydrogen Bond Donor | Achiral |

| L-(+)-tartaric acid (LTA) | Hydrogen Bond Acceptor | Chiral |

At present, comprehensive data tables and detailed research findings specifically addressing the stereochemical considerations in reactions of this compound are not available in the reviewed literature.

Spectroscopic and Structural Characterization Methods for Ethyl 2 Methylquinoline 3 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of quinoline (B57606) derivatives, providing detailed information about the chemical environment of individual atoms.

¹H NMR Analysis

Proton (¹H) NMR spectroscopy is fundamental for determining the molecular structure of Ethyl 2-methylquinoline-3-carboxylate and its analogues. The chemical shifts (δ), coupling constants (J), and multiplicity of the signals provide a detailed map of the proton environments within the molecule.

For the parent compound, this compound, the ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals. rsc.org The aromatic protons on the quinoline ring typically appear in the downfield region between 7.56 and 8.76 ppm. rsc.org A distinct singlet for the proton at the 4-position (H4) is observed around 8.76 ppm. rsc.org The methyl group at the 2-position gives a sharp singlet at approximately 3.01 ppm. rsc.org The ethyl ester group is identified by a quartet around 4.46 ppm (corresponding to the -OCH₂- protons) and a triplet around 1.48 ppm (for the terminal -CH₃ protons), with a typical coupling constant of about 7.2 Hz. rsc.org

In substituted derivatives, the positions and splitting patterns of these signals can shift significantly. For instance, in Ethyl 7,8-dimethylquinoline-3-carboxylate, the aromatic protons appear at δ 9.42 (s, 1H), 8.72 (s, 1H), 7.64 (d, 1H, J = 8.4 Hz), and 7.40 (d, 1H, J = 8.1 Hz). rsc.org The two methyl groups on the benzene (B151609) ring present as singlets at 2.76 and 2.52 ppm. rsc.org Studies on quinoline derivatives have also noted that chemical shifts can be concentration-dependent, a phenomenon attributed to intermolecular π-π stacking interactions between the aromatic rings in solution. uncw.edu

Table 1: Selected ¹H NMR Data for this compound Derivatives (300 MHz, CDCl₃)

| Compound | Ar-H (ppm) | -OCH₂- (ppm) | 2-CH₃ (ppm) | Other Signals (ppm) |

|---|---|---|---|---|

| This compound | 8.76 (s, 1H), 8.06 (d, 1H, J=8.4 Hz), 7.89 (d, 1H, J=7.8 Hz), 7.80 (t, 1H, J=8.1 Hz), 7.56 (t, 1H, J=7.5 Hz) | 4.46 (q, J=7.2 Hz) | 3.01 (s) | 1.48 (t, J=7.2 Hz, -OCH₂CH₃) |

| Ethyl 7,8-dimethylquinoline-3-carboxylate | 9.42 (s, 1H), 8.72 (s, 1H), 7.64 (d, 1H, J=8.4 Hz), 7.40 (d, 1H, J=8.1 Hz) | 4.46 (q, J=6.9 Hz) | - | 2.76 (s, 3H, Ar-CH₃), 2.52 (s, 3H, Ar-CH₃), 1.45 (t, J=6.9 Hz, -OCH₂CH₃) |

| Ethyl 7-bromo-8-methylquinoline-3-carboxylate | 9.43 (s, 1H), 8.73 (s, 1H), 7.72 (d, 1H, J=8.7 Hz), 7.60 (d, 1H, J=8.7 Hz) | 4.48 (q, J=7.2 Hz) | - | 2.92 (s, 3H, Ar-CH₃), 1.46 (t, J=7.2 Hz, -OCH₂CH₃) |

| Ethyl 6-nitroquinoline-3-carboxylate | 9.61 (s, 1H), 9.03 (s, 1H), 8.92 (s, 1H), 8.59 (d, 1H, J=9.3 Hz), 8.32 (d, 1H, J=9.3 Hz) | 4.53 (q, J=6.9 Hz) | - | 1.49 (t, J=6.9 Hz, -OCH₂CH₃) |

Data sourced from Tummatorn et al. (2013). rsc.org

¹³C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their electronic environment, allowing for the identification of different functional groups and carbon types.

In the ¹³C NMR spectrum of Ethyl 7-bromo-8-methylquinoline-3-carboxylate, the carbonyl carbon of the ester group is typically the most downfield signal, appearing around δ 165.2 ppm. rsc.org The carbons of the quinoline ring resonate between approximately 123.0 and 149.6 ppm. rsc.org The methylene (B1212753) carbon (-OCH₂) of the ethyl group is found around 61.5 ppm, while the methyl carbons of the ethyl group and the aromatic methyl group appear at 14.3 ppm and 17.6 ppm, respectively. rsc.org Computational studies are often used alongside experimental data to aid in the precise assignment of carbon signals in complex quinoline derivatives. tsijournals.com

Table 2: Selected ¹³C NMR Data for this compound Derivatives (75 MHz, CDCl₃)

| Compound | C=O (ppm) | Aromatic/Heterocyclic C (ppm) | -OCH₂- (ppm) | -CH₃ (ppm) |

|---|---|---|---|---|

| Ethyl 7,8-dimethylquinoline-3-carboxylate | 165.7 | 148.7, 148.7, 140.0, 138.6, 134.6, 130.2, 126.0, 125.0, 121.9 | 61.2 | 20.9, 14.3, 13.3 |

| Ethyl 7-bromo-8-methylquinoline-3-carboxylate | 165.2 | 149.6, 149.0, 138.7, 137.5, 131.6, 128.4, 127.3, 125.7, 123.0 | 61.5 | 17.6, 14.3 |

| Ethyl 6-nitroquinoline-3-carboxylate | 164.4 | 153.4, 151.6, 146.1, 140.1, 131.5, 125.9, 125.6, 125.1, 124.9 | 62.1 | 14.3 |

Data sourced from Tummatorn et al. (2013). rsc.org

2D NMR Techniques (e.g., HMBC)

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR techniques for unambiguous signal assignment. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity within the molecule. mdpi.com

COSY experiments are used to identify proton-proton (¹H-¹H) couplings, helping to trace the connectivity of adjacent protons, for example, through the aromatic rings of the quinoline system. researchgate.netmdpi.com

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the straightforward assignment of carbons that have attached protons. mdpi.com

HMBC is particularly powerful as it reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). mdpi.com This is crucial for assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons at the ring junctions, by correlating them with nearby protons. mdpi.com For instance, the signal from the methyl protons at the 2-position can show an HMBC correlation to the C2, C3, and C4 carbons, confirming their positions in the heterocyclic ring.

Quantitative NMR Spectroscopy (qNMR)

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical reference standards for each analyte. nih.gov The signal intensity in ¹H NMR is directly proportional to the number of nuclei giving rise to that signal. nih.gov By integrating the area of a specific, well-resolved signal from the analyte and comparing it to the integral of a signal from an internal standard of known concentration and purity, the precise quantity of the analyte can be determined. nih.gov This technique is valued for its accuracy and non-destructive nature, making it suitable for the purity assessment of synthesized this compound and its derivatives. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of this compound and its derivatives show several characteristic absorption bands.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, which typically appears in the range of 1710-1730 cm⁻¹. rsc.org Other significant peaks include those for C=C and C=N stretching vibrations within the quinoline aromatic system, generally found between 1500 and 1625 cm⁻¹. rsc.org C-H stretching vibrations from the aromatic rings and the alkyl groups (methyl and ethyl) are observed around 2850-3000 cm⁻¹. rsc.org The presence of specific substituents introduces additional characteristic bands, such as the strong symmetric and asymmetric stretching vibrations for a nitro (-NO₂) group, seen in Ethyl 6-nitroquinoline-3-carboxylate at 1523 cm⁻¹. rsc.org

Table 3: Key IR Absorption Bands for this compound Derivatives (neat, cm⁻¹)

| Compound | ν(C=O) | ν(C=C, C=N) | ν(C-H) | Other Key Bands (cm⁻¹) |

|---|---|---|---|---|

| Ethyl 7,8-dimethylquinoline-3-carboxylate | 1725 | 1614, 1464 | 2921, 2852 | 1269 (C-O stretch) |

| Ethyl 7-bromo-8-methylquinoline-3-carboxylate | 1729 | 1612, 1479 | 2987 | 1261 (C-O stretch), 785 (C-Br stretch) |

| Ethyl 6-nitroquinoline-3-carboxylate | 1710 | 1624 | 2920 | 1523 (asymm N-O stretch), 1286 (symm N-O stretch) |

| Ethyl benzo[h]quinoline-3-carboxylate | 1716 | 1598 | 2983 | 1260, 1212 (C-O stretch) |

Data sourced from Tummatorn et al. (2013). rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula.

For derivatives of this compound, soft ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used. These methods typically generate the protonated molecular ion, [M+H]⁺. rsc.orgmdpi.com The measured m/z value of this ion can be compared to the calculated exact mass for the proposed molecular formula, with a close match (typically within 5 ppm) confirming the elemental composition. rsc.org

For example, the calculated mass for the [M+H]⁺ ion of Ethyl 7,8-dimethylquinoline-3-carboxylate (C₁₄H₁₆NO₂) is 230.1176. rsc.org An experimental HRMS (APCI) measurement found a value of 230.1172, confirming the formula. rsc.org Similarly, for Ethyl 7-bromo-8-methylquinoline-3-carboxylate (C₁₃H₁₃BrNO₂), the calculated [M+H]⁺ mass is 294.0124, and the found value was 294.0119. rsc.org The fragmentation patterns of quinoline derivatives under electron impact can also provide structural information, often involving the loss of radicals or small neutral molecules from the molecular ion. chempap.orgmcmaster.ca

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound Derivatives

| Compound | Molecular Formula | Calculated Mass ([M+H]⁺) | Found Mass ([M+H]⁺) | Ionization Method |

|---|---|---|---|---|

| Ethyl 7,8-dimethylquinoline-3-carboxylate | C₁₄H₁₆NO₂ | 230.1176 | 230.1172 | APCI |

| Ethyl 7-bromo-8-methylquinoline-3-carboxylate | C₁₃H₁₃BrNO₂ | 294.0124 | 294.0119 | APCI |

| Ethyl 6-nitroquinoline-3-carboxylate | C₁₂H₁₁N₂O₄ | 247.0713 | 247.0715 | APCI |

| Ethyl benzo[h]quinoline-3-carboxylate | C₁₆H₁₄NO₂ | - | - | - |

Data sourced from Tummatorn et al. (2013). rsc.org

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. researchgate.netnih.gov This technique has been employed to elucidate the exact molecular geometry of several derivatives of this compound.

For example, the crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate was determined, revealing a dihedral angle of 54.97 (6)° between the quinoline ring system and the ester group. researchgate.netnih.gov In the crystal, molecules interact through aromatic π–π stacking, with the shortest centroid-centroid separation being 3.6774 (9) Å, which generates sheets parallel to the (010) plane. researchgate.netnih.gov Similarly, the structure of ethyl 2,4-dichloroquinoline-3-carboxylate was analyzed, showing a nearly perpendicular orientation between the quinoline and carboxylate groups, with a dihedral angle of 87.06 (19)°. nih.gov

Table 2: Crystallographic Data for Ethyl 2-chloro-6-methylquinoline-3-carboxylate

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂ClNO₂ |

| Molecular Weight | 249.69 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.0391 (5) |

| b (Å) | 7.2986 (6) |

| c (Å) | 13.4323 (12) |

| α (°) | 98.238 (6) |

| β (°) | 90.123 (5) |

| γ (°) | 96.429 (6) |

| Volume (ų) | 582.16 (9) |

| Z | 2 |

| Temperature (K) | 150 |

Data sourced from the crystallographic study of ethyl 2-chloro-6-methylquinoline-3-carboxylate. researchgate.netnih.gov

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for both the purification of synthesized compounds and the analysis of reaction mixtures and final product purity. mdpi.comorgsyn.org

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. rjpbcs.comlibretexts.org The principle involves spotting the sample on a plate coated with a stationary phase (commonly silica (B1680970) gel). rjpbcs.com A solvent system (mobile phase) is drawn up the plate by capillary action, and compounds separate based on their differential affinity for the stationary and mobile phases. rjpbcs.com In the synthesis of quinoline derivatives, TLC is used to track the consumption of starting materials and the formation of products, helping to determine the optimal reaction time. mdpi.com The separated spots can be visualized under UV light or by using chemical staining agents. libretexts.orgresearchgate.net

Column chromatography is a preparative technique used to separate and purify individual chemical compounds from a mixture. orgsyn.org It operates on the same principles as TLC but on a much larger scale. mdpi.com The crude reaction mixture is loaded onto the top of a glass column packed with a stationary phase, typically silica gel. researchgate.netnih.govmdpi.com A solvent or a mixture of solvents (eluent) is then passed through the column. orgsyn.org Components of the mixture travel through the column at different rates depending on their polarity and affinity for the stationary phase, allowing them to be collected in separate fractions. orgsyn.org This method is frequently cited in the purification of synthesized quinoline derivatives, where it is used to isolate the desired product from byproducts and unreacted starting materials. researchgate.netnih.govmdpi.com

Biological Activity and Pharmacological Potential of Ethyl 2 Methylquinoline 3 Carboxylate and Its Analogues

Anticancer Activity

The quest for novel and effective anticancer agents has led to the investigation of various quinoline (B57606) derivatives. Analogues of ethyl 2-methylquinoline-3-carboxylate have demonstrated noteworthy cytotoxic effects against several cancer cell lines and have shown potential for inhibiting specific molecular targets involved in cancer progression.

Cytotoxic Effects on Cancer Cell Lines

Derivatives of this compound have been synthesized and evaluated for their in vitro antitumor activities against a panel of human cancer cell lines. Specifically, a series of 2,4-bis((E)-styryl)quinoline-3-carboxylates has shown significant inhibitory activity. nih.govresearchgate.net The potency of these compounds was assessed using the MTT assay, which measures cell viability. nih.gov

In one study, compounds 3h , 3k , and 3t from this series exhibited considerable cytotoxic effects against human lung carcinoma (A549) and human colon adenocarcinoma (HT29) cell lines. nih.gov Notably, their activity was found to be superior to the standard chemotherapeutic drug, cisplatin. nih.gov For instance, compound 3k displayed an IC50 value of 1.38 μM against A549 cells and a more potent 0.77 μM against HT29 cells. nih.gov Similarly, another study on (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates found that a derivative with a 3,4,5-trimethoxystyryl moiety exhibited potent anti-tumor activity with IC50 values of 2.38 μM, 4.52 μM, and 9.86 μM against A549, HT29, and human bladder carcinoma (T24) cell lines, respectively. researchgate.netrsc.org

The structure-activity relationship (SAR) studies revealed that the presence and position of substituents on the phenyl ring of the styryl moiety played a crucial role in the observed anticancer activity. nih.gov For example, methoxy-substituted compounds demonstrated relatively good anticancer activity against A549 and HT29 cell lines. nih.gov The introduction of a ferrocene (B1249389) moiety also resulted in significant antitumor activity. nih.gov

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 3h (a 2,4-bis((E)-styryl)quinoline-3-carboxylate) | A549 (Human Lung Carcinoma) | 1.53 | nih.gov |

| 3h (a 2,4-bis((E)-styryl)quinoline-3-carboxylate) | HT29 (Human Colon Adenocarcinoma) | 1.50 | nih.gov |

| 3k (a 2,4-bis((E)-styryl)quinoline-3-carboxylate) | A549 (Human Lung Carcinoma) | 1.38 | nih.gov |

| 3k (a 2,4-bis((E)-styryl)quinoline-3-carboxylate) | HT29 (Human Colon Adenocarcinoma) | 0.77 | nih.gov |

| 3t (a 2,4-bis((E)-styryl)quinoline-3-carboxylate) | A549 (Human Lung Carcinoma) | 2.36 | nih.gov |

| 3t (a 2,4-bis((E)-styryl)quinoline-3-carboxylate) | HT29 (Human Colon Adenocarcinoma) | 0.97 | nih.gov |

| (E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | A549 (Human Lung Carcinoma) | 2.38 | researchgate.netrsc.org |

| (E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | HT29 (Human Colon Adenocarcinoma) | 4.52 | researchgate.netrsc.org |

| (E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | T24 (Human Bladder Carcinoma) | 9.86 | researchgate.netrsc.org |

| Cisplatin (Reference) | A549 (Human Lung Carcinoma) | Not specified in source | nih.gov |

| Cisplatin (Reference) | HT29 (Human Colon Adenocarcinoma) | Not specified in source | nih.gov |

Inhibition of Specific Molecular Targets

While direct studies on this compound are limited, the broader class of quinoline derivatives has been shown to inhibit various molecular targets crucial for cancer cell proliferation and survival. For instance, certain quinoline-based compounds have been identified as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

Antimicrobial Activity

The rise of antimicrobial resistance has necessitated the search for new classes of antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobial drugs, and analogues of this compound have been investigated for their potential to combat a range of pathogenic microorganisms, including bacteria, mycobacteria, and fungi.

Antibacterial Properties

Anti-tuberculosis Activity

Tuberculosis remains a significant global health threat, and the emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis has created an urgent need for new anti-tubercular drugs. A series of ethyl 2-substitued-1-(substitutedbenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate derivatives have been developed and found to possess activity against both the H37Rv strain and MDR strains of Mycobacterium tuberculosis. google.com These compounds are effective at micromolar concentrations, highlighting their potential as novel anti-TB agents. google.com Other research has also explored arylated quinoline carboxylic acid backbones as inhibitors of Mtb DNA gyrase. nih.gov

| Compound Series | Target Organism | Activity Level | Reference |

|---|---|---|---|

| Ethyl 2-substitued-1-(substitutedbenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylates | Mycobacterium tuberculosis H37Rv | Active at micromolar concentrations | google.com |

| Ethyl 2-substitued-1-(substitutedbenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylates | Multidrug-resistant (MDR) M. tuberculosis | Active at micromolar concentrations | google.com |

| Arylated Quinoline Carboxylic Acids | Mycobacterium tuberculosis | Variable, with some derivatives showing poor activity (MIC90 > 64 μg/mL) | nih.gov |

Antifungal Activity

In addition to their antibacterial and anti-tubercular potential, quinoline derivatives have also been explored for their antifungal properties. Studies on 2-methylquinoline (B7769805) and its derivatives have demonstrated selective action against yeast, particularly Candida species. nih.gov For example, 2-methylquinoline and 2-methyl-4-ethylquinoline were found to be active against Candida with MIC ranges of 25–50 μg/mL. nih.gov This suggests that the 2-methylquinoline core, which is present in this compound, could be a valuable pharmacophore for the development of new antifungal agents.

Anti-inflammatory Activity

Quinoline derivatives, including quinoline-3-carboxylic acids, have demonstrated notable anti-inflammatory properties. nih.govnih.gov Research has shown that certain quinoline-4-carboxylic and quinoline-3-carboxylic acids exhibit significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages. nih.gov These effects were found to be comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without associated cytotoxicity in the inflamed macrophages. nih.gov

The anti-inflammatory potential of the broader quinoline class is well-documented. For instance, various quinazolinone analogues, which share a fused heterocyclic system with quinolines, have been synthesized and screened for their anti-inflammatory capabilities. derpharmachemica.comapjhs.com In studies on carrageenan-induced paw edema in rats, a common model for acute inflammation, several new 2-phenylquinoline-4-carboxamide (B4668241) derivatives have shown significant anti-inflammatory activity, with some compounds exhibiting potency comparable to the standard drug, diclofenac (B195802) sodium. nih.govresearchgate.net While direct studies on this compound are limited in the available literature, the consistent anti-inflammatory activity observed in structurally related quinoline-3-carboxylic acids and other quinoline derivatives suggests that this compound class represents a promising area for the development of new anti-inflammatory agents. nih.govnih.gov

Table 1: Anti-inflammatory Activity of Selected Quinoline Derivatives

| Compound Class | Model | Observations | Reference |

|---|---|---|---|

| Quinoline-4-carboxylic and Quinoline-3-carboxylic acids | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities comparable to indomethacin. | nih.gov |

| 2-Phenylquinoline-4-carboxamide derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity, with some compounds as potent as diclofenac sodium. | nih.govresearchgate.net |

| Quinazolinone analogues | Various inflammation models | Demonstrated anti-inflammatory potential. | derpharmachemica.comapjhs.com |

Antimalarial Activity

The quinoline core is historically significant in the development of antimalarial drugs, with quinine (B1679958) being one of the earliest and most well-known examples. beilstein-journals.org Modern research continues to explore quinoline derivatives for their efficacy against malaria parasites, particularly drug-resistant strains of Plasmodium falciparum.

One study highlighted a novel hybrid of ethyl-2,4-dimethylquinoline-3-carboxylate and N4-benzyl thiosemicarbazides. A compound from this series demonstrated potent in vitro antimalarial activity, with an IC50 value of 0.19 µg/mL against P. falciparum, which was slightly better than the standard drug chloroquine (B1663885) (IC50 = 0.20 µg/mL). acs.org Structure-activity relationship (SAR) studies on antimalarial 4-oxo-3-carboxyl quinolones revealed that an ethyl carboxylate at the 3-position was superior to a carboxylic acid or amide for antimalarial potency. nih.gov For instance, a 7-methoxy quinolone with an ethyl carboxylate at the 3-position showed an EC50 of approximately 0.25 μM against both K1 and 3D7 strains of P. falciparum. nih.gov

Further research into novel quinoline derivatives has yielded compounds with high antimalarial activities, with some exhibiting IC50 values in the range of 0.014–5.87 μg/mL against P. falciparum. The development of quinoline-based hybrid compounds is also a promising strategy to overcome drug resistance. These findings underscore the continued importance of the quinoline-3-carboxylate scaffold in the search for new and effective antimalarial agents.

Table 2: Antimalarial Activity of Selected Quinoline-3-carboxylate Analogues

| Compound/Analogue | P. falciparum Strain | IC50/EC50 Value | Reference |

|---|---|---|---|

| Ethyl-2,4-dimethylquinoline-3-carboxylate hybrid | Not specified | 0.19 µg/mL | acs.org |

| 7-Methoxy-4-oxo-quinoline-3-carboxylic acid ethyl ester | K1 and 3D7 | ~0.25 µM | nih.gov |

| Various quinoline derivatives | Not specified | 0.014–5.87 μg/mL |

Antiviral Activity (e.g., HIV Integrase Inhibition)

The enzyme HIV integrase is a critical target for antiretroviral therapy as it is essential for the replication of the virus. Quinoline-3-carboxylic acid derivatives have been designed and synthesized as potential HIV-1 integrase (IN) inhibitors. These compounds are often developed as analogues of known integrase inhibitors like elvitegravir (B1684570) (GS-9137), which features a quinoline-3-carboxylic acid scaffold.

A series of novel 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives were synthesized and evaluated for their anti-IN activity. However, these particular compounds showed low inhibitory activity, with IC50 values greater than 100 μg/mL. The researchers suggested that the nature of the substituent at the N-1 position and the hydrophobic interactions with the enzyme are crucial for potent anti-IN activity.

Another class of quinoline-based compounds, known as allosteric HIV-1 integrase inhibitors (ALLINIs), bind to a site on the integrase enzyme that is distinct from the active site. These compounds, also referred to as LEDGINs, inhibit the interaction between integrase and the host protein LEDGF/p75. One such quinoline derivative, LEDGIN-6, demonstrated an IC50 of 1.37 ± 0.36 μM for the inhibition of the IN-LEDGF/p75 interaction and an antiviral activity of 2.35 ± 0.28 μM. This highlights the potential of the quinoline scaffold in developing antiviral agents with different mechanisms of action.

Table 3: HIV Integrase Inhibitory Activity of Selected Quinoline Analogues

| Compound/Analogue Class | Target | IC50/EC50 Value | Reference |

|---|---|---|---|

| 6-(Pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives | HIV Integrase | > 100 μg/mL | |

| LEDGIN-6 (Quinoline derivative) | IN-LEDGF/p75 interaction | 1.37 ± 0.36 µM (IC50) | |

| LEDGIN-6 (Quinoline derivative) | Antiviral activity | 2.35 ± 0.28 µM (EC50) |

Other Reported Biological Activities

Several studies have investigated the antioxidant potential of quinoline derivatives. In one study, a synthesized quinoline-hydrazone derivative showed antioxidant activity with an IC50 value of 843.5 ppm in a DPPH assay, although this was considered weak compared to ascorbic acid. Another related compound, a quinoline-benzimidazole derivative, exhibited even weaker activity with an IC50 of 4784.66 ppm. The antioxidant capacity in the quinoline-hydrazone was attributed to the presence of a hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.

Conversely, a study evaluating ten different quinoline derivatives, including quinoline-3-carboxylic acid, found that they all lacked DPPH radical scavenging capacities when compared to ascorbic acid. nih.gov However, other research on pyrrolo[2,3-b]quinoxaline derivatives, which contain a quinoline-like moiety, identified ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate as a potent radical scavenger in the DPPH assay. These varied findings suggest that the antioxidant activity of quinoline derivatives is highly dependent on the specific substitution pattern on the quinoline ring.

Table 4: Antioxidant Activity of Selected Quinoline Derivatives

| Compound/Analogue | Assay | IC50 Value | Reference |

|---|---|---|---|

| Quinoline-hydrazone derivative | DPPH | 843.5 ppm | |

| Quinoline-benzimidazole derivative | DPPH | 4784.66 ppm | |

| Quinoline-3-carboxylic acid | DPPH | Lacked scavenging capacity | nih.gov |

| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | DPPH | Potent radical scavenger |

Helminth infections remain a significant global health problem. acs.org Research into new anthelmintic agents has included the evaluation of quinoline derivatives. A study on the synthesis and evaluation of 2,3-disubstituted quinolines investigated their activity against the Indian earthworm Pheretima posthuma, a common model for screening anthelmintic drugs. acs.org

In this study, the compound 2-(2-methylquinolin-3-yl)aniline was found to be the most potent in the series, showing high activity when compared to the standard drug, albendazole. acs.org While this compound was not directly tested, the promising activity of this close analogue suggests that the 2-methylquinoline-3-yl core structure is a viable scaffold for the development of new anthelmintic compounds.

Table 5: Anthelmintic Activity of a Quinoline Analogue

| Compound | Model Organism | Activity | Reference |

|---|---|---|---|

| 2-(2-Methylquinolin-3-yl)aniline | Pheretima posthuma | High activity, comparable to albendazole | acs.org |

Platelet aggregation is a key process in thrombosis, and inhibitors of this process are important for the prevention and treatment of cardiovascular diseases. Certain quinoline derivatives have been investigated for their antiplatelet activity.

One study synthesized and evaluated 4-alkoxy derivatives of 2-phenylquinoline. Several compounds in this series, such as 5-ethyl-4-methoxy-2-phenylquinoline, demonstrated potent antiplatelet activity. The most active compound had an IC50 value of 0.08 µM, making it significantly more potent than indomethacin. The mechanism of action is thought to involve the inhibition of cyclooxygenase or thromboxane (B8750289) synthetase. While this research did not specifically focus on this compound, it indicates that the broader quinoline scaffold is a promising starting point for the design of novel platelet aggregation inhibitors.

Table 6: Platelet Aggregation Inhibitory Activity of a Quinoline Analogue

| Compound | Activity | IC50 Value | Reference |

|---|---|---|---|

| 5-Ethyl-4-methoxy-2-phenylquinoline | Potent antiplatelet activity | 0.08 µM |

Myocardial Ischemia Reperfusion Injury Studies

Myocardial Ischemia-Reperfusion (I/R) injury is a phenomenon where the restoration of blood flow to an ischemic part of the heart paradoxically causes further damage. nih.gov This complex process involves oxidative stress, intracellular calcium overload, and inflammation, leading to cardiomyocyte death. nih.govfrontiersin.org Research has identified this compound as a compound with protective effects against this type of cardiac injury. researchgate.netiglobaljournal.com

Studies have investigated the role of this compound in the context of I/R-induced myocardial damage, proposing a mechanism linked to the inhibition of the enzyme General Control Non-derepressible 5 (GCN-5). researchgate.netiglobaljournal.comhumanjournals.com GCN-5 is a histone acetyltransferase (HAT) that acetylates the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). researchgate.net This acetylation reduces PGC-1α activity. PGC-1α is crucial for mitochondrial function and oxidative metabolism, and its levels are often reduced in the heart following a myocardial infarction. researchgate.netiglobaljournal.com

By acting as a specific inhibitor of GCN-5, this compound prevents the acetylation of PGC-1α. researchgate.nethumanjournals.com This, in turn, enhances PGC-1α activity, which is believed to confer protection against the damage caused by ischemia and reperfusion in heart muscle cells. researchgate.netiglobaljournal.com Upregulation of PGC-1α has been shown to be protective in cardiomyoblast cells, and its transient induction can enhance tolerance to myocardial ischemia-reperfusion. researchgate.net Therefore, the protective effect of this compound in I/R injury is attributed to its ability to modulate PGC-1α activity through the specific inhibition of GCN-5. researchgate.netiglobaljournal.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For quinoline derivatives, these studies help in designing more potent and selective therapeutic agents.

The biological activity of quinoline derivatives can be significantly altered by modifying the substituents on the quinoline core. rsc.org The nature, position, and electronic properties of these substituents play a crucial role in the molecule's pharmacological profile. rsc.orgmdpi.com

For instance, the introduction of a chloro-substituent has been shown to enhance the antileishmanial activity of certain quinoline derivatives. rsc.org In studies on 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives, the position of methoxyl groups on the styryl moiety was found to be important for their antitumor inhibitory activity. nih.gov Compounds with methoxyl groups at both the meta- and para-positions of the benzene (B151609) ring demonstrated better inhibitory effects. nih.gov

Similarly, in a series of quinoline-3-carboxamide (B1254982) derivatives, substitutions at the C-6 position with fluorine, chlorine, or a methyl group affected the compound's antibacterial activity. lookchem.com Aromatic rings are particularly important as they can interact with biological targets through π-π stacking and other forces, and adding different functional groups to these rings can modulate properties like selectivity and solubility. mdpi.com The ester group, such as the ethyl carboxylate at the C-3 position, is also a key feature. Studies on related compounds have shown that while a carboxylic acid at this position is favorable for intravenous activity, esters are preferred for oral activity. nih.gov

The following table summarizes the impact of various substituents on the bioactivity of quinoline analogues based on research findings.

| Compound Series | Substituent Modification | Position | Impact on Bioactivity | Reference |

| Quinoline Derivatives | Chloro group | - | Enhanced antileishmanial activity | rsc.org |

| 2,4-bis((E)-styryl)quinoline-3-carboxylates | Methoxyl groups | meta- and para- of styryl moiety | Improved antitumor activity | nih.gov |

| Quinoline-3-carboxamides | F, Cl, or CH3 | C-6 | Modulated antibacterial activity | lookchem.com |

| Pyrimido[4,5-b]quinoline-2-carboxylates | Ethyl ester vs. Carboxylic acid | C-2 | Ester group enhanced oral antiallergy activity | nih.gov |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the quinoline class of compounds, several key features are considered crucial for their diverse biological activities.

The quinoline nucleus itself is a primary pharmacophore, serving as a rigid scaffold for orienting functional groups in three-dimensional space. rsc.orgnih.gov The 2-styrylquinoline (B1231325) (SQ) structure, which is an analogue of the 2-methylquinoline structure, is considered an important structural motif and an elite pharmacophore in drug discovery, associated with antiproliferative, antiviral, and antimicrobial activities. nih.gov

Within the this compound structure, specific moieties contribute to its activity profile. The methyl group at the C-2 position is a common feature in many bioactive quinoline derivatives. rsc.org The ethyl carboxylate group at the C-3 position is also critical. The conversion of this ester to other functional groups, like amides, or modifying the ester itself, can significantly impact potency and pharmacokinetic properties. lookchem.comnih.gov The arrangement of the methyl group at C-2 and the carboxylate group at C-3 on the quinoline scaffold creates a specific electronic and steric profile that is likely essential for its interaction with molecular targets like GCN-5.

Mechanism of Action Studies

Understanding the mechanism of action is crucial for the development of therapeutic agents. For this compound, research has pointed towards a specific molecular interaction and subsequent enzyme inhibition.

The primary molecular target identified for this compound is the histone acetyltransferase (HAT) enzyme, General Control Non-derepressible 5 (GCN-5). researchgate.netiglobaljournal.comhumanjournals.com This enzyme is responsible for transferring an acetyl group to lysine (B10760008) residues on histone and non-histone proteins. One of the key non-histone targets of GCN-5 is the transcriptional coactivator PGC-1α. researchgate.net

The interaction between this compound and GCN-5 is inhibitory. researchgate.nethumanjournals.com By binding to the enzyme, the compound prevents it from carrying out its normal function, specifically the acetylation of PGC-1α. researchgate.netiglobaljournal.com This interaction leads to an upregulation of PGC-1α activity, which enhances mitochondrial function and oxidative metabolism. researchgate.net This specific targeting of GCN-5 is the basis for the compound's protective effects observed in myocardial ischemia-reperfusion injury studies. researchgate.netiglobaljournal.comhumanjournals.com Quinoline-based compounds, in general, are known to inhibit a variety of enzymes, often by interacting with the enzyme's active site or by intercalating into DNA that the enzyme acts upon. nih.gov

The biological activity of this compound is directly linked to its ability to function as an enzyme inhibitor. researchgate.nethumanjournals.com As noted, the specific enzyme inhibited by this compound is the histone acetyltransferase GCN-5. researchgate.netiglobaljournal.comhumanjournals.com

The inhibition of GCN-5 by this compound is reported to be specific. researchgate.nethumanjournals.com This specificity is advantageous, as it reduces the likelihood of off-target effects. The inhibition of GCN-5 prevents the downstream acetylation of PGC-1α, a key regulator of cellular energy metabolism. researchgate.netiglobaljournal.com This mechanism has been proposed as the reason for the cardioprotective effects of the compound. researchgate.nethumanjournals.com The broader class of quinoline derivatives has been shown to inhibit a wide range of enzymes, including DNA methyltransferases, polymerases, and various kinases, highlighting the versatility of the quinoline scaffold as a platform for developing enzyme inhibitors. nih.govmdpi.com

The following table summarizes the enzyme inhibition profile of this compound.

| Compound | Enzyme Target | Type of Enzyme | Mechanism of Inhibition | Consequence of Inhibition | Reference |

| This compound | General Control Non-derepressible 5 (GCN-5) | Histone Acetyltransferase (HAT) | Specific Inhibition | Prevents acetylation of PGC-1α, enhancing its activity | researchgate.netiglobaljournal.comhumanjournals.com |

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies focusing solely on Ethyl 2-methylquinoline-3-carboxylate are not extensively detailed in the reviewed literature, related research provides context for its potential interactions.

A study involving the synthesis and in-silico molecular docking of 2-methylperlolidine, a tricyclic alkaloid, lists this compound as a keyword, suggesting its relevance as a related structure or precursor in the synthesis pathway. nih.gov The primary investigation focused on docking 2-methylperlolidine and its analogues into protein receptors to evaluate them as potential anti-leukemic agents. nih.gov

Broader research on quinoline (B57606) derivatives highlights the utility of docking simulations. For instance, various quinoline-3-carboxamide (B1254982) derivatives have been docked against DNA damage and response (DDR) kinases, demonstrating the ability of the quinoline scaffold to bind within the active sites of these enzymes. nih.gov Similarly, docking studies on 2-phenyl quinoline-4-carboxamide derivatives and 2H-thiopyrano[2,3-b]quinoline derivatives have shown good binding affinity with their respective protein targets, often involving hydrogen bond interactions with key amino acid residues. sigmaaldrich.comsigmaaldrich.com These studies collectively underscore the potential of the quinoline core, shared by this compound, to participate in specific protein-ligand interactions, a foundational concept for rational drug design.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are widely applied to quinoline derivatives to understand their geometry, electronic properties, and reactivity.

For a closely related compound, ethyl 2-methyl-6-nitro-4-phenylquinoline-3-carboxylate , DFT calculations have been employed as part of a broader study on tunable quinoline derivatives. ontosight.ai Such studies typically analyze properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions. ontosight.ai

In another example, the geometry and electronic structure of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate were theoretically interpreted using DFT calculations at the B3LYP/cc-pVDZ level to understand the regioselectivity of its methylation. researchgate.net Similarly, DFT has been used to study the optimized structure of other functionalized quinoline carboxylates, such as benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate , with calculations performed at the B3LYP/6–311G(d,p) level to compare the theoretical structure with experimental X-ray diffraction data. sigmaaldrich.com The molecular electrostatic potential surface, a key output of DFT calculations, was used to analyze the reactive sites of compounds like 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate . aip.org

These studies on analogous structures demonstrate that DFT is a valuable tool for predicting the molecular geometry, electronic charge distribution, and spectroscopic properties of complex quinoline esters like this compound.

Conformational Analysis

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of the ethyl carboxylate group relative to the quinoline ring is a key structural feature of this compound. While crystal structure data for the exact title compound is not detailed in the available literature, analysis of very close analogs provides significant insight into its likely conformation.

X-ray crystallography studies on structurally similar compounds reveal important details about the orientation of the ester group.

| Compound | Dihedral Angle (Quinoline Ring & Ester Plane) | C-O-C-C Torsion Angle | Reference |

| Ethyl 2-chloro-6-methylquinoline-3-carboxylate | 54.97 (6)° | -140.62 (16)° | researchgate.net |

| Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | 80.44 (4)° (between quinoline and phenyl ring) | Not specified |

This table presents conformational data for compounds structurally related to this compound based on X-ray crystallography.

For Ethyl 2-chloro-6-methylquinoline-3-carboxylate , the dihedral angle between the plane of the quinoline ring system and the ester group is 54.97 (6)°. researchgate.net This significant twist indicates that the ester group is not coplanar with the aromatic ring, likely due to steric hindrance. The C—O—C—C torsion angle of −140.62 (16)° further defines the orientation of the ethyl chain. researchgate.net

Applications Beyond Medicinal Chemistry

Intermediate in Organic Synthesis

Ethyl 2-methylquinoline-3-carboxylate and its closely related analogues serve as valuable intermediates in the synthesis of more complex molecular architectures. nih.govnih.gov The reactive nature of the methyl group at the C2 position, combined with the electronic properties of the quinoline (B57606) ring system, allows for a variety of chemical transformations.

One of the most significant applications is in the synthesis of styrylquinoline derivatives. These compounds are often prepared through condensation reactions between 2-methylquinolines and various aromatic aldehydes. nih.govnih.gov For instance, derivatives of this compound are used as starting materials to create novel 2,4-bis((E)-styryl)quinoline-3-carboxylates and (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. nih.govnih.govresearchgate.net These syntheses often involve multi-step, one-pot reactions, such as successive Arbuzov and Horner–Wadsworth–Emmons (HWE) reactions, highlighting the versatility of the quinoline carboxylate scaffold. nih.govresearchgate.net The resulting styryl derivatives are investigated for a range of applications, including their potential antitumor activities. nih.govrsc.org

Table 1: Role as a Synthetic Intermediate

| Starting Material (Derivative) | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Diethyl 2-methylquinoline-3,4-dicarboxylate | Olefination Reaction | (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates | nih.gov |

| Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate | Arbuzov/HWE Reaction | 2,4-bis((E)-styryl)quinoline-3-carboxylates | nih.govresearchgate.net |

Dyes and Fluorescent Agents

The quinoline ring system is a well-established chromophore and fluorophore, and esters of quinoline carboxylic acids are integral to the design of new dyes and fluorescent materials. acs.orgacs.org The extended π-conjugated system of the quinoline core allows for the absorption and emission of light, and modifications to this structure can tune its photophysical properties. acs.org

Derivatives based on the quinoline carboxylate framework have been developed as fluorescent dyes for specific applications. For example, novel ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates have been synthesized and identified as having high potential for use as dichroic dyes in liquid crystal displays (LCDs). acs.org Furthermore, the synthesis of various quinoline dicarboxylic esters has led to the creation of biocompatible fluorescent tags. acs.org By strategically adding electron-releasing substituents to the quinoline ring, researchers can induce a red shift in the absorption spectrum, allowing for excitation in the visible region and producing fluorescence in the green-yellow part of the spectrum. acs.org These small, tunable fluorophores are promising for use in fluorescence-based physiological experiments. acs.org

Table 2: Applications in Dyes and Fluorescence

| Compound Class | Key Feature | Potential Application | Reference |

|---|---|---|---|

| Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates | Dichroic properties | Liquid Crystal Displays (LCDs) | acs.org |

| Quinoline Dicarboxylic Esters | Tunable fluorescence (green-yellow emission) | Biocompatible fluorescent tags | acs.org |

| General Quinoline Derivatives | Chromophoric skeleton | Visible light photoinitiators | mdpi.com |

Future Directions and Research Gaps

Development of Novel Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives, including Ethyl 2-methylquinoline-3-carboxylate, is an area of continuous innovation. While traditional methods exist, future research is geared towards developing more efficient, flexible, and scalable synthetic routes.

One promising area is the refinement of microwave-assisted synthesis. Studies on related compounds like Ethyl-2,4-dimethylquinoline-3-carboxylate have demonstrated that microwave irradiation in dry media using heterogeneous catalysts can dramatically reduce reaction times and improve yields compared to conventional refluxing conditions. jetir.org Future work could focus on optimizing microwave parameters and catalyst selection specifically for this compound to enhance efficiency.

Furthermore, the development of one-pot reactions for creating complex derivatives from simple quinoline precursors is a significant goal. For instance, a one-pot successive Arbuzov/Horner–Wadsworth–Emmons (HWE) reaction has been successfully used to synthesize novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives. nih.govresearchgate.net Applying similar multi-reaction sequences starting from this compound could provide streamlined access to new classes of compounds. However, researchers must be mindful of the challenges, as some straightforward-appearing synthetic routes, such as the direct condensation of 2-methylquinolines with aromatic aldehydes, can be plagued by harsh conditions and low yields of impure products. nih.gov

There is also a need to explore alternative synthetic strategies that avoid problematic intermediates. For example, attempts at radical bromination of the related ethyl 2,4-dimethylquinoline-3-carboxylate were fraught with difficulties, leading to inseparable byproducts. nih.gov Developing novel halogenation techniques or alternative functionalization pathways for the methyl group at the 2-position is a critical research gap that could unlock new synthetic possibilities.

Exploration of Broader Biological Activities

The quinoline scaffold is present in numerous compounds with a wide spectrum of biological activities, including antimalarial, antibacterial, anti-inflammatory, and antihypertensive properties. jetir.orgnih.govnih.gov While this compound itself has been noted for potential antibacterial and antifungal effects ontosight.ai, its full biological profile has not been extensively investigated.

A primary research gap is the systematic screening of this compound and its derivatives against a diverse range of biological targets. The antitumor activity observed in styryl derivatives of related quinoline carboxylates suggests that modifications of the core structure could yield potent anticancer agents. researchgate.netresearchgate.net For example, certain 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives have shown significant inhibitory activity against human cancer cell lines like A549 and HT29, with IC50 values better than the reference drug cisplatin. researchgate.net

Beyond cancer, other therapeutic areas warrant exploration. The effect of this compound on catalase activity during myocardial ischemia-reperfusion injury has been noted, pointing towards potential applications in cardiovascular diseases. researchgate.net Additionally, a structurally related prototype, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, has demonstrated potent oral antiallergy activity, suggesting that the broader quinoline-3-carboxylate framework could be a source of new treatments for allergic conditions. nih.gov Future research should involve comprehensive screening programs to uncover novel therapeutic applications for this class of compounds.

| Derivative Class | Tested Biological Activity | Cell Lines/Model | Key Findings |

| (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates | Antitumor | A549, HT29, T24 | 3,4,5-trimethoxystyryl derivative showed potent activity, with IC50 values of 2.38, 4.52, and 9.86 μmol L⁻¹, respectively. researchgate.net |

| 2,4-bis((E)-styryl)quinoline-3-carboxylates | Antitumor | A549, HT29, T24 | Compounds 3h, 3k, and 3t showed significant inhibition, with IC50 values against HT29 of 1.50, 0.77, and 0.97 μM, respectively. researchgate.net |

| This compound | Antioxidant (enzyme activity) | Myocardial Ischaemia Reperfusion Injury Model | The compound had a noticeable effect on catalase activity. researchgate.net |

| Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate | Antiallergy | Rat Passive Cutaneous Anaphylaxis | Showed oral activity with an ED50 of 3 mg/kg, making it a potent orally active agent. nih.gov |

In-depth Mechanistic Studies

Understanding how a compound exerts its biological effect at a molecular level is crucial for drug development. For this compound and its derivatives, there is a significant gap in in-depth mechanistic studies. While biological activities are being identified, the precise mechanisms of action are often not fully elucidated.

Future research must focus on identifying the specific molecular targets of these compounds. For derivatives that show anticancer activity, it is essential to determine if they act via established pathways, such as the inhibition of key enzymes like EGFR kinase, a mechanism noted for some quinoline-3-carboxamide (B1254982) compounds. nih.gov Investigating interactions with DNA, inhibition of topoisomerases, or modulation of cell signaling pathways could reveal novel mechanisms.

For other observed activities, such as antibacterial or anti-inflammatory effects, detailed studies are required to pinpoint the cellular machinery being affected. This involves a combination of biochemical assays, proteomics, and genetic approaches to identify binding partners and downstream effects. A proposed reaction mechanism for the synthesis of related styrylquinolines involves the formation of an enamine intermediate nih.gov, and a similar level of detailed investigation is needed to understand the mechanisms of their biological action. Elucidating these pathways will be critical for optimizing the lead compounds and predicting potential side effects.

Advanced Computational Modeling for Drug Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling more efficient and cost-effective design strategies. bohrium.com For the this compound scaffold, the application of advanced computational methods represents a significant opportunity for future development.

The foundation for accurate modeling is high-quality structural data. Therefore, a key step is to obtain crystal structures of this compound and its derivatives complexed with their biological targets. nih.govresearchgate.net This information can then be used for structure-based drug design. Molecular docking and molecular dynamics simulations can predict how modifications to the quinoline scaffold will affect binding affinity and specificity, guiding the synthesis of more potent and selective compounds. bohrium.com

In the absence of target structures, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. By correlating structural features of a series of derivatives with their biological activity, QSAR models can predict the activity of virtual compounds before they are synthesized. This approach has been used to optimize related quinoline-3-carboxamide compounds as EGFR inhibitors. nih.gov Future work should focus on developing robust and validated computational models specifically for the this compound series to accelerate the discovery of new drug candidates.

Sustainability in Synthesis (Green Chemistry Principles)

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Applying these principles to the synthesis of this compound is a key future direction.

One of the most promising green approaches involves the use of deep eutectic solvents (DES). For example, a mixture of 1,3-dimethylurea (B165225) (DMU) and L-(+)-tartaric acid (LTA) has been used as a non-toxic, reusable, and eco-friendly medium for the catalyst-free synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. researchgate.netnih.govrsc.org This method avoids dangerous catalysts and volatile organic solvents while offering mild reaction conditions and high yields. researchgate.net Exploring the use of various DES for the synthesis of this compound and its derivatives is a high-priority research area.

Other green methodologies include the use of multicomponent reactions (MCRs), which can improve atom economy by combining multiple starting materials in a single step. researchgate.net The use of environmentally benign catalysts, such as L-proline, and solvent-free or aqueous reaction conditions are also important avenues for exploration. researchgate.net Adapting existing syntheses to align with green chemistry principles is not only environmentally responsible but can also lead to processes that are more scalable and suitable for industrial manufacturing. nuph.edu.ua

| Green Chemistry Approach | Example Application | Advantages |

| Microwave-Assisted Synthesis | Synthesis of Ethyl-2,4-dimethylquinoline-3-carboxylate | Dramatic reduction in reaction time, high yields. jetir.org |

| Deep Eutectic Solvents (DES) | Synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates using DMU/LTA | Eco-friendly, inexpensive, non-toxic, reusable medium, catalyst-free. researchgate.netnih.govrsc.org |

| Multicomponent Reactions (MCRs) | Synthesis of quinoline derivatives using L-proline and ammonium (B1175870) acetate | Clean synthesis, improved atom economy. researchgate.net |

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing Ethyl 2-methylquinoline-3-carboxylate with high purity and yield?

- Methodological Answer : The synthesis involves multi-step organic reactions, where parameters like temperature, solvent choice, and reaction time significantly influence outcomes. For example, describes a protocol yielding white crystals (mp 71–72°C) using triethyl methanetricarboxylate and substituted anilines under reflux conditions. Key optimizations include:

- Temperature : Maintaining reflux conditions (~100–120°C) to ensure complete cyclization.

- Catalyst : Using acid catalysts (e.g., H₂SO₄) to enhance cyclocondensation efficiency.

- Purification : Recrystallization from ethanol to achieve >95% purity.

Data from H NMR (δ 8.74 ppm for aromatic protons) and elemental analysis (C: 72.55%, N: 6.66%) validate structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : A combination of NMR, MS, and IR spectroscopy is essential:

- H NMR : Aromatic protons appear as distinct doublets (e.g., δ 8.04 ppm, J = 8.8 Hz), while the ethyl group shows a quartet at δ 4.45 ppm (J = 7.2 Hz) .

- Mass Spectrometry : The molecular ion peak at m/z 215 (100% intensity) confirms the molecular weight, with fragmentation patterns (e.g., m/z 186, 170) aligning with quinoline ring cleavage .

- IR : Strong carbonyl stretches (~1700 cm⁻¹) verify the ester functionality.

Advanced Research Questions

Q. How do substituent variations on the quinoline ring influence the compound’s reactivity and biological activity?

- Methodological Answer : Comparative studies of analogs (e.g., Ethyl 6-methoxy-2-methylquinoline-3-carboxylate) reveal that electron-donating groups (e.g., methoxy) enhance stability but reduce electrophilicity, while halogens (e.g., chloro) increase reactivity in nucleophilic substitutions. For example:

- Bioactivity : Ethyl 6-ethoxy-2-methylquinoline-3-carboxylate exhibits antibacterial activity (MIC: 8 µg/mL against S. aureus), attributed to improved membrane permeability .

- Synthetic Flexibility : Substitutions at position 4 (e.g., amino, chloro) enable derivatization for targeted drug discovery .

Tabular comparisons of substituent effects on melting points, solubility, and bioactivity are critical for structure-activity relationship (SAR) studies .

Q. What computational strategies are effective for predicting the binding affinity of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with enzymes like DNA gyrase or kinases:

- Docking : The ester group forms hydrogen bonds with active-site residues (e.g., Asp86 in E. coli gyrase), while the methyl group enhances hydrophobic interactions .

- MD Simulations : Trajectory analysis (RMSD < 2 Å over 50 ns) confirms stable binding conformations in aqueous environments .

Pair these with experimental validation via surface plasmon resonance (SPR) to measure binding constants (e.g., : 12 µM) .

Q. How can crystallographic data resolve contradictions in reported synthetic pathways?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs resolves structural ambiguities. For instance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro